
2,2'-Bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- is an organic compound with the molecular formula C16H16Br2O2 It is a derivative of biphenyl, where two bromomethyl groups and two methoxy groups are substituted at the 2,2 and 6,6 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- typically involves the bromination of 1,1-Biphenyl,2,2-dimethyl-6,6-dimethoxy-. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and bromine concentration to achieve high yields and purity. The product is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted biphenyl derivatives.
Oxidation: Biphenyl aldehydes or carboxylic acids.
Reduction: 1,1-Biphenyl,2,2-dimethyl-6,6-dimethoxy-.
Aplicaciones Científicas De Investigación
1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for biologically active compounds.
Catalysis: The compound is used in the preparation of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The methoxy groups can influence the electronic properties of the biphenyl core, affecting its reactivity and stability. The compound can participate in various pathways, including substitution, oxidation, and reduction, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
- 1,1-Biphenyl,2,2-bis(chloromethyl)-6,6-dimethoxy-
- 1,1-Biphenyl,2,2-bis(methyl)-6,6-dimethoxy-
- 1,1-Biphenyl,2,2-bis(hydroxymethyl)-6,6-dimethoxy-
Comparison: 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- is unique due to the presence of bromomethyl groups, which are more reactive compared to chloromethyl or methyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. The methoxy groups provide additional stability and influence the electronic properties of the compound, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
15330-99-1 |
|---|---|
Fórmula molecular |
C16H16Br2O2 |
Peso molecular |
400.10 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-[2-(bromomethyl)-6-methoxyphenyl]-3-methoxybenzene |
InChI |
InChI=1S/C16H16Br2O2/c1-19-13-7-3-5-11(9-17)15(13)16-12(10-18)6-4-8-14(16)20-2/h3-8H,9-10H2,1-2H3 |
Clave InChI |
DJNZSDIAXMGYPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



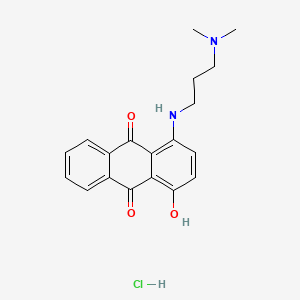
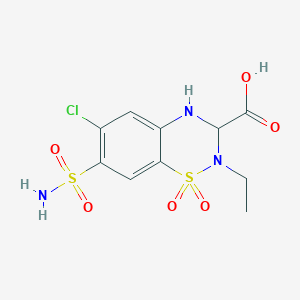
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
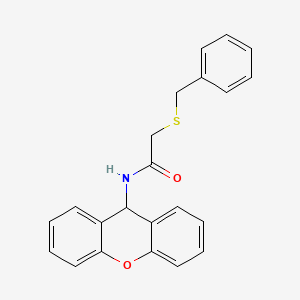
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
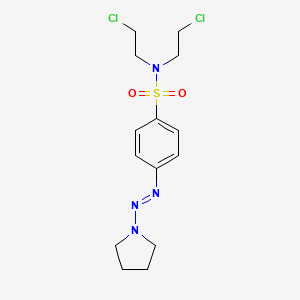
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
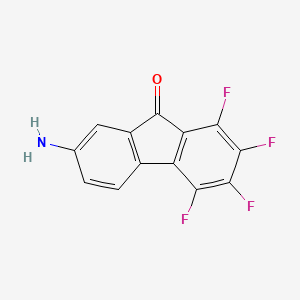
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)

